2-Morpholin-4-ylmethyl-furan-3-carboxylic acid
Description
2-Morpholin-4-ylmethyl-furan-3-carboxylic acid (IUPAC name: 2-[(morpholin-4-yl)methyl]furan-3-carboxylic acid) is a heterocyclic compound featuring a furan ring substituted with a morpholine-methyl group at position 2 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.215 g/mol . The morpholine moiety introduces nitrogen-based polarity, while the furan-carboxylic acid backbone provides structural rigidity.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-10(13)8-1-4-15-9(8)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKJYRHFNGTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355563 | |
| Record name | 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-81-9 | |
| Record name | 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of Furan Intermediates
The most widely reported approach involves sequential modifications of furan-3-carboxylic acid derivatives. A representative protocol begins with the introduction of the morpholine-methyl group via nucleophilic substitution or reductive amination, followed by carboxylation or oxidation steps.
Morpholine-Methylation of Furan Precursors
In a typical procedure, furan-3-carbaldehyde undergoes condensation with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This step yields 2-(morpholin-4-ylmethyl)furan-3-carbaldehyde, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4).
Table 1: Representative Reaction Conditions for Morpholine-Methylation
Carboxylic Acid Formation
Oxidation of the aldehyde intermediate to the carboxylic acid is critical. Jones reagent achieves this with 90–95% efficiency but requires strict temperature control (−10 to 0°C) to prevent over-oxidation. Alternative methods using KMnO4 in acidic or neutral media yield 70–80% product but generate stoichiometric MnO2 waste.
One-Pot Multicomponent Reactions
Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. For example, InCl3-catalyzed MCRs combine furan derivatives, morpholine, and carbonyl precursors in a single pot, achieving 80–95% yields under ultrasound irradiation.
Table 2: Optimized Conditions for InCl3-Catalyzed MCR
| Components | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate, morpholine, methyl phenylglyoxylate | InCl3 (20) | 50% EtOH | 20 | 92 |
Catalytic and Coupling Agent Systems
Carbodiimide-Mediated Coupling
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are pivotal for forming amide bonds in related furan-carboxylic acid derivatives. In a modified protocol, EDCI/HOBt facilitates the reaction between furan-3-carboxylic acid and morpholine derivatives in dichloromethane (DCM)/DMF, yielding 85–91% product.
Table 3: EDCI/HOBt Coupling Parameters
| Acid Component | Amine Component | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Furan-3-carboxylic acid | Morpholine | DCM/DMF | 24 | 91 |
| 5-Methylfuran-2-carboxylic acid | 2,6-Dimethoxyaniline | DCM | 12 | 59 |
Solvent and Temperature Optimization
Reaction media profoundly influence yield and selectivity:
-
Polar aprotic solvents (DMF, DMSO) : Enhance solubility of morpholine and carboxylic acid intermediates but risk side reactions at elevated temperatures.
-
Ethereal solvents (THF, dioxane) : Preferred for Grignard or organometallic steps, though less effective for polar intermediates.
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Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 20 min vs. 24 h).
Purification and Characterization
Final purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: 3–5% MeOH in DCM). LC-MS and NMR (1H, 13C) confirm structure and purity, with characteristic signals at δ 7.43 ppm (furan H) and δ 3.70 ppm (morpholine CH2).
Industrial-Scale Considerations
Large-scale production faces challenges in waste management (e.g., CrO3 disposal) and catalyst recovery. Fixed-bed reactors with Pd/C or InCl3 catalysts offer solutions, achieving space velocities of 0.5–1.0 h⁻¹ and >90% conversion.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems minimize exposure to hazardous reagents (e.g., CrO3) and improve heat transfer, enabling safer oxidation steps.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound's ability to inhibit DNA synthesis in bacterial cells makes it a candidate for further exploration in treating bacterial infections.
Anticancer Potential
The compound also shows promise in anticancer research. Its structural components suggest potential activities against various cancer cell lines. For instance, derivatives of morpholine-containing compounds have been studied for their ability to induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
Chemical Synthesis and Modification
Synthetic Versatility
The synthetic pathways for this compound allow for modifications that can enhance its biological properties. Various methods have been developed to synthesize this compound, enabling researchers to create analogs with improved efficacy or selectivity . For example, structural modifications can lead to enhanced lipophilicity or solubility, which are critical factors in drug formulation.
Case Study: Structural Analog Comparison
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid | Methyl group addition on furan | Enhanced antimicrobial properties |
| 5-tert-butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid | tert-butyl group increases lipophilicity | Potentially higher bioavailability |
| 2-(Morpholin-4-ium)-furan-3-carboxylate | Quaternized morpholine enhances solubility | Increased activity against specific pathogens |
This table illustrates how minor structural changes can significantly impact the biological activity and pharmacokinetic properties of related compounds .
Proteomics Research
Potential in Proteomics
The compound's unique structure may also find applications in proteomics research. Similar compounds have been utilized to study protein interactions and functions within cellular systems. The morpholine moiety can facilitate binding to various protein targets, making it a valuable tool for probing biological pathways .
Neurodegenerative Disease Research
Neuroprotective Effects
Recent studies have explored the role of morpholine derivatives in neurodegenerative diseases. Compounds similar to this compound have been investigated for their ability to promote motor neuron survival and mitigate neurodegenerative processes . This application highlights the compound's potential beyond traditional antimicrobial and anticancer roles.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Biological Activity
2-Morpholin-4-ylmethyl-furan-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃NO₄, with a molecular weight of approximately 213.22 g/mol. The compound features a morpholine ring, a furan moiety, and a carboxylic acid functional group, which contribute to its biological activity and solubility. The unique structural components allow for various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Morpholine Ring : Interacts with enzymes and receptors, modulating their activity.
- Furan Ring : Participates in electron transfer reactions, influencing biochemical pathways.
- Carboxylic Acid Group : Forms hydrogen bonds with target molecules, enhancing binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. Here are some key findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines. For example:
| Cancer Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|
| HL-60 (Leukemia) | >60% |
| A549 (Lung) | >60% |
| MCF7 (Breast) | >60% |
These findings indicate that the compound may act as an effective agent in the treatment of multiple cancer types .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several derivatives of morpholine compounds, including this compound. The results demonstrated its effectiveness against a range of pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Research : In a comprehensive screening involving 60 human cancer cell lines, the compound showed promising growth inhibition across multiple types of cancer, suggesting its utility in cancer therapy development .
Comparison with Similar Compounds
Key Observations:
The tert-butyl group in 362002-03-7 introduces steric hindrance, which may reduce metabolic degradation but also limit solubility .
Core Heterocycle Differences :
- Replacement of furan with indole (as in 2059950-15-9 ) introduces a bicyclic aromatic system, favoring π-π stacking interactions in biological targets .
- The oxazole variant (955401-70-4 ) lacks the oxygen atom of furan, altering electronic properties and reactivity toward electrophiles .
Physicochemical Properties
- Solubility: The morpholine group enhances water solubility compared to non-polar analogues. However, bulky substituents (e.g., tert-butyl in 362002-03-7) counteract this effect .
- Thermodynamic Stability : Aryl-furan derivatives (e.g., 2-methyl-5-phenylfuran-3-carboxylic acid) exhibit high thermal stability due to aromatic conjugation, a property shared with the target compound .
Q & A
Q. What are the recommended synthetic routes for 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid?
A common approach involves multi-step condensation and cyclization reactions. For example, morpholine derivatives can be introduced via nucleophilic substitution or reductive amination of a pre-functionalized furan precursor. Catalysts such as palladium or copper are often employed to facilitate coupling reactions, with solvents like DMF or toluene optimizing yield and purity . Post-synthetic purification (e.g., column chromatography or recrystallization) is critical to isolate the target compound.
Q. How should researchers handle and store this compound safely?
Based on analogous furan-carboxylic acid derivatives, strict safety protocols are advised:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers in cool, dry conditions away from heat or light . First-aid measures include rinsing eyes with water for 15 minutes and washing skin with soap/water if exposed .
Q. What spectroscopic techniques are suitable for structural characterization?
- NMR : - and -NMR confirm substituent positions (e.g., morpholinylmethyl group at C2 of the furan ring).
- MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks).
- FT-IR : Identifies carboxylic acid (-COOH) and morpholine (C-O-C) functional groups . For crystallographic analysis, SHELX software is widely used for structure refinement .
Q. What solvents and reaction conditions optimize solubility during experimentation?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s carboxylic acid group. However, solvent choice must align with reaction compatibility—e.g., avoid strong bases that may deprotonate the acid . Pre-screening via UV-Vis spectroscopy or HPLC can identify optimal conditions.
Q. How can researchers mitigate risks of byproduct formation during synthesis?
- Temperature control : Maintain reaction temperatures below decomposition thresholds (e.g., <100°C for acid-sensitive steps).
- Catalyst optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .
- Real-time monitoring : TLC or in-situ IR tracks reaction progress to minimize side reactions .
Advanced Research Questions
Q. What computational methods predict the compound’s biological activity and binding mechanisms?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets (e.g., enzymes or receptors). Pharmacophore mapping based on aryl furan analogs suggests potential inhibition of kinases or GPCRs . QSAR studies can further correlate structural features (e.g., electron-withdrawing groups) with activity .
Q. How can crystallographic data contradictions be resolved during structural refinement?
SHELXL’s dual-space algorithm refines disordered morpholine or furan moieties. Strategies include:
Q. What strategies address discrepancies in toxicity assessments for novel derivatives?
- In vitro assays : Use HepG2 or HEK293 cell lines for preliminary cytotoxicity screening (IC).
- Ecotoxicology : Adapt OECD guidelines (e.g., Daphnia magna assays) if environmental release is possible . Note: Analogous compounds lack full toxicological profiles, necessitating conservative hazard classification .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic applications?
The morpholinylmethyl group introduces steric hindrance, reducing nucleophilic attack at the furan ring. DFT calculations (e.g., Gaussian 16) reveal electron density redistribution at the carboxylic acid group, affecting its acidity (pK) and metal-coordination capacity .
Q. What are the thermodynamic stability profiles under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. HPLC-MS identifies primary degradation products (e.g., decarboxylation or morpholine ring oxidation). pH-rate profiling (pH 1–13) determines stability maxima, often near neutral pH for carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
